25-Hydroxycholesterol

Description

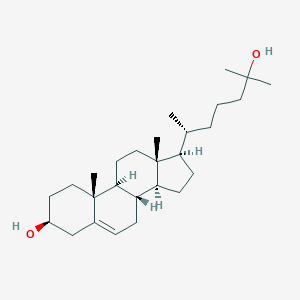

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBGSXNNRGWLJU-ZHHJOTBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044023 | |

| Record name | 25-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-46-7 | |

| Record name | 25-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25-Hydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25-Hydroxycholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04705 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 25-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25-Hydroxycholesterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25-HYDROXYCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767JTD2N31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

25-Hydroxycholesterol biosynthesis and metabolic pathways

An In-Depth Technical Guide to 25-Hydroxycholesterol: Biosynthesis, Metabolism, and Core Signaling Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (25-HC) is a pivotal oxysterol, an oxidized derivative of cholesterol, that has emerged from being considered a simple metabolic intermediate to a potent signaling molecule with pleiotropic effects.[1][2] It plays critical roles in the regulation of lipid metabolism, inflammation, and innate and adaptive immunity.[3][4] Notably, its broad-spectrum antiviral activity has garnered significant attention, positioning it as a key component of the host's intrinsic defense against a wide range of enveloped viruses.[1][5] This guide provides a comprehensive technical overview of the biosynthesis and metabolic fate of 25-HC, its regulatory functions, and the experimental methodologies used for its study.

Biosynthesis of this compound

The generation of 25-HC can occur through both enzymatic and non-enzymatic pathways, although the enzymatic route is the primary source under physiological conditions.[2][3]

Enzymatic Synthesis

The principal enzyme responsible for the synthesis of 25-HC is Cholesterol 25-hydroxylase (CH25H) .[3]

-

CH25H: This enzyme is an endoplasmic reticulum (ER)-resident, multi-pass membrane protein.[2][6] It belongs to a family of enzymes that utilize a di-iron cofactor to catalyze the hydroxylation of cholesterol at the 25th carbon position, using molecular oxygen and NADPH as a cofactor.[3][7] The expression of the CH25H gene is typically low in most tissues but is strongly induced by interferons (as an interferon-stimulated gene, ISG) and Toll-like receptor (TLR) agonists, particularly in immune cells like macrophages and dendritic cells.[3][4][6]

While CH25H is the main producer, other cytochrome P450 (CYP) enzymes can also synthesize 25-HC, albeit often as a minor product:[3][8]

-

CYP27A1 (Sterol 27-hydroxylase): Primarily produces 27-hydroxycholesterol but can also generate 25-HC.

-

CYP46A1 (Cholesterol 24-hydroxylase): Brain-specific enzyme that can form small amounts of 25-HC.

-

CYP3A4: An important drug-metabolizing enzyme that can also synthesize 25-HC.[8]

Non-Enzymatic Synthesis

25-HC can be formed non-enzymatically through the action of reactive oxygen species (ROS) on cholesterol, particularly in the presence of mitochondria.[2][6] However, this pathway is considered less significant than enzymatic production under normal physiological conditions.[6]

Metabolic Pathways of this compound

Once synthesized, 25-HC can be further metabolized into other bioactive molecules or sulfated for excretion.

-

Conversion to 7α,25-Dihydroxycholesterol (7α,25-DHC): The enzyme CYP7B1 (Oxysterol 7α-hydroxylase) , located in the ER, hydroxylates 25-HC at the 7α position to produce 7α,25-DHC.[3][9] This metabolite is a high-affinity ligand for the G protein-coupled receptor GPR183 (also known as EBI2), which plays a crucial role in directing the migration of immune cells.[10]

-

Sulfation: 25-HC can be sulfated by the enzyme SULT2B1b (Sulfotransferase family 2B member 1b) to form This compound-3-sulfate (25-HC3S) . This modification increases its water solubility and is generally considered a pathway for detoxification and excretion. However, 25-HC3S itself has been shown to have biological activity, including the regulation of lipid metabolism.[3]

Physiological Roles and Signaling Pathways

25-HC exerts its biological effects primarily through the modulation of key transcription factors and signaling pathways involved in cholesterol homeostasis and immune responses.

Regulation of Cholesterol Homeostasis

25-HC is a potent regulator of intracellular cholesterol levels through two main mechanisms:

-

Inhibition of SREBP-2 Processing: 25-HC prevents the translocation of the SCAP/SREBP-2 complex from the ER to the Golgi.[3][6] It does this by promoting the binding of SCAP to the INSIG retention proteins in the ER. This blockade prevents the proteolytic cleavage and activation of SREBP-2, a master transcription factor for genes involved in cholesterol synthesis (e.g., HMGCR) and uptake (e.g., LDLR).[3] The net effect is a powerful suppression of de novo cholesterol synthesis and uptake.

-

Activation of Liver X Receptors (LXRs): 25-HC is an agonist for LXRs, which are nuclear receptors that act as cellular cholesterol sensors.[6] Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoters of target genes. This leads to the upregulation of genes involved in cholesterol efflux and transport, such as ABCA1 and ABCG1.[6] Interestingly, LXR activation can also create a positive feedback loop by inducing the expression of CH25H.[6]

References

- 1. Interferon-Inducible Cholesterol-25-Hydroxylase Broadly Inhibits Viral Entry by Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: an integrator of antiviral ability and signaling [frontiersin.org]

- 3. This compound in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Research progress on the mechanism of cholesterol-25-hydroxylase in intestinal immunity [frontiersin.org]

- 5. Evaluation of endogenous and therapeutic 25-hydroxycholesterols in murine models of pulmonary SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: an integrator of antiviral ability and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholesterol 25‐Hydroxylase inhibits SARS‐CoV‐2 and other coronaviruses by depleting membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CYP7B1 - Wikipedia [en.wikipedia.org]

- 10. CYP7B1: One Cytochrome P450, Two Human Genetic Diseases, and Multiple Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 25-Hydroxycholesterol in Innate and Adaptive Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

25-Hydroxycholesterol (25-HC), an oxidized derivative of cholesterol, has emerged as a critical signaling molecule and effector in the intricate interplay between lipid metabolism and the immune system. Produced by the enzyme cholesterol 25-hydroxylase (CH25H), an interferon-stimulated gene, 25-HC acts as a potent modulator of both innate and adaptive immune responses.[1][2][3] Its functions are multifaceted, ranging from broad-spectrum antiviral activity to the fine-tuning of inflammatory responses and the orchestration of immune cell trafficking. This technical guide provides an in-depth exploration of the mechanisms of action of 25-HC, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

Biosynthesis of this compound

25-HC is synthesized from cholesterol through a hydroxylation reaction at the 25th carbon position, a process primarily catalyzed by the endoplasmic reticulum-resident enzyme Cholesterol 25-hydroxylase (CH25H).[2][4] The expression of the CH25H gene is potently induced by interferons (IFNs) and other pro-inflammatory stimuli, such as ligands for Toll-like receptors (TLRs), positioning 25-HC as a key downstream effector of these crucial immune signaling pathways.[1][5][6] While CH25H is the primary enzymatic source, 25-HC can also be generated through non-enzymatic pathways involving reactive oxygen species (ROS).[2]

Role in Innate Immunity

25-HC exerts a profound influence on the innate immune system through several distinct mechanisms, demonstrating both direct antimicrobial effects and modulation of host inflammatory responses.

Antiviral and Antibacterial Activity

25-HC possesses broad-spectrum antiviral activity against a wide range of enveloped viruses, including influenza virus, human immunodeficiency virus (HIV), Ebola virus, and Zika virus.[4][7] Its primary antiviral mechanism involves altering the properties of cellular membranes, thereby inhibiting viral entry and fusion.[5][8] By inserting into the lipid bilayer, 25-HC can increase membrane rigidity and disrupt the formation of lipid rafts, which are often exploited by viruses for entry and budding.[7][9] Additionally, 25-HC can suppress the activity of Sterol Regulatory Element-Binding Protein 2 (SREBP2), a key transcription factor for cholesterol biosynthesis, further impacting membrane composition and viral replication.[7] Beyond its antiviral effects, 25-HC has also been shown to exhibit antibacterial properties.[2]

Modulation of Inflammatory Signaling

The role of 25-HC in inflammation is complex and context-dependent, with reports of both pro- and anti-inflammatory activities.[10]

-

Anti-inflammatory Effects: 25-HC can suppress the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) by inhibiting the transcription of the IL1B gene and by repressing the activation of inflammasomes, particularly the AIM2 and NLRP3 inflammasomes.[10][11][12] This anti-inflammatory activity is partly mediated by its inhibition of SREBP2 processing.[12] Furthermore, 25-HC can activate Liver X Receptors (LXRs), which are nuclear receptors that play a key role in cholesterol homeostasis and the suppression of inflammatory responses.[2][13]

-

Pro-inflammatory Effects: In other contexts, 25-HC can act as an amplifier of inflammatory signaling.[14] It can enhance the production of pro-inflammatory cytokines such as IL-6 and IL-8 in response to TLR stimulation, in part by mediating the recruitment of the AP-1 transcription factor to the promoters of inflammatory genes.[1][5]

Role in Adaptive Immunity

25-HC and its downstream metabolite, 7α,25-dihydroxycholesterol (7α,25-OHC), play a crucial role in bridging innate and adaptive immunity, primarily by directing the migration and positioning of immune cells.

Regulation of Immune Cell Trafficking

7α,25-OHC, which is synthesized from 25-HC by the enzyme CYP7B1, is a potent and specific ligand for the G protein-coupled receptor EBI2 (Epstein-Barr virus-induced G-protein coupled receptor 2), also known as GPR183.[13][15] EBI2 is expressed on various immune cells, including B cells, T cells, and dendritic cells (DCs), and its activation by 7α,25-OHC is critical for their proper localization within secondary lymphoid organs.[13][15] This directed migration is essential for facilitating interactions between different immune cell types and for the generation of effective adaptive immune responses, such as antibody production by B cells.[16]

Modulation of B and T Cell Responses

By influencing the positioning of B cells within lymphoid follicles, the 25-HC/7α,25-OHC/EBI2 axis is critical for the formation of germinal centers, where B cells undergo affinity maturation and class switching.[16] Additionally, 25-HC has been shown to directly suppress the production of IgA by B cells.[5][16] 25-HC can also influence T cell differentiation, with some studies suggesting it can inhibit the development of Th17 cells.[13]

Signaling Pathways

The diverse biological effects of 25-HC are mediated through its interaction with several key signaling pathways that regulate lipid metabolism and inflammation.

Inhibition of SREBP Processing

One of the most well-characterized functions of 25-HC is its ability to inhibit the proteolytic processing and activation of Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP2.[17][18] SREBPs are master transcriptional regulators of cholesterol and fatty acid biosynthesis. 25-HC promotes the binding of the SREBP escort protein, SCAP, to the ER-resident proteins INSIG-1 and INSIG-2.[17][19] This interaction retains the SREBP-SCAP complex in the endoplasmic reticulum, preventing its transport to the Golgi apparatus where it would normally be cleaved to its active, nuclear form.[19][20] By inhibiting SREBP2 activation, 25-HC reduces the expression of genes involved in cholesterol synthesis, thereby lowering cellular cholesterol levels.[18]

Caption: Inhibition of SREBP2 processing by this compound.

Activation of Liver X Receptors (LXRs)

25-HC is an endogenous ligand for Liver X Receptors (LXRs), which are nuclear receptors that function as cholesterol sensors.[2][21] Upon binding 25-HC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[22] This leads to the transcriptional activation of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), thereby promoting the removal of excess cholesterol from cells.[2][23] LXR activation also has anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes.[10]

Caption: Activation of Liver X Receptor (LXR) signaling by this compound.

Quantitative Data

The following tables summarize key quantitative data on the effects of 25-HC from various studies.

Table 1: Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | IC50 (µM) | Reference |

| Vesicular Stomatitis Virus (VSV) | HEK293T | GFP expression (FACS) | ~1 | [2] |

| Murine Norovirus (MNV) | RAW264.7 | Viral growth curve | ~2.8 | [11] |

| SARS-CoV-2 | Calu-3 | Viral RNA (qPCR) | 0.363 - 0.382 | [10] |

| Human Immunodeficiency Virus (HIV) | - | - | nM - low µM | [7] |

| Herpes Simplex Virus-1 (HSV-1) | - | - | nM - low µM | [7] |

| Ebola Virus (EBOV) | - | - | nM - low µM | [7] |

Table 2: Effects of this compound on Cytokine and Gene Expression

| Treatment/Condition | Cell Type/Model | Target Gene/Protein | Effect | Fold Change/Concentration | Reference |

| LPS (10 ng/ml) for 2h | Mouse Macrophages | Ch25h mRNA | Upregulation | 35-fold | [24] |

| LPS treatment | Mouse Macrophages | 25-HC | Increase | 6- to 7-fold | [24] |

| 25-HC (2.5 µM) | HepG2 cells | HMG-CoA reductase mRNA | Downregulation | 3-fold | [25] |

| 25-HC (5 µM) + Poly(I:C) | Human Bronchial Epithelial Cells | IL-8 release | Potentiation | Significant increase | [26] |

| 25-HC (5 µM) + Poly(I:C) | Human Bronchial Epithelial Cells | IL-6 release | Potentiation | Significant increase | [26] |

| 25-HC treatment of Ch25h-/- macrophages | Mouse Macrophages | Il1b mRNA | Suppression | Restored to wild-type levels | [27] |

| PDCoV infection + 25-HC | IPEC-J2 cells | SREBF2 mRNA | Downregulation | Significant decrease | [9] |

| PDCoV infection + 25-HC | IPEC-J2 cells | ABCA1 mRNA | Upregulation | Significant increase | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of 25-HC.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes the quantification of 25-HC in cell culture supernatants or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Internal standard (e.g., this compound-d7)

-

Hexane:isopropanol (3:2, v/v)

-

1 N KOH

-

Methyl tert-butyl ether

-

80% Methanol

-

C18 reversed-phase column

-

LC-MS/MS system

Procedure:

-

To 100 µL of sample (plasma, serum, or cell supernatant), add the internal standard.

-

Perform a liquid-liquid extraction with 1 mL of hexane:isopropanol (3:2, v/v).

-

For total 25-HC (free and esterified), hydrolyze the sample with 1 N KOH at 90°C for 2 hours.

-

Extract the hydrolyzed sample with methyl tert-butyl ether.

-

Evaporate the organic phase to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the sample residue in 100 µL of 80% methanol.

-

Inject an aliquot onto the LC-MS/MS system.

-

Separate 25-HC using a C18 reversed-phase column with a suitable gradient of water and acetonitrile/methanol containing 0.1% formic acid.

-

Detect and quantify 25-HC using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode.

-

Generate a standard curve with known concentrations of 25-HC to calculate the concentration in the samples.[13][28]

Caption: Workflow for this compound quantification by LC-MS/MS.

In Vitro Viral Infection Assay

This protocol outlines a general procedure to assess the antiviral activity of 25-HC against a given virus.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock of known titer

-

This compound stock solution (in a suitable solvent like DMSO)

-

Cell culture medium

-

Method for quantifying viral replication (e.g., plaque assay, qPCR for viral genomes, reporter virus expression)

Procedure:

-

Seed host cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 25-HC or vehicle control for a specified period (e.g., 8-12 hours).

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

After the infection period, remove the viral inoculum and add fresh medium containing the same concentrations of 25-HC or vehicle.

-

Incubate the plates for a duration appropriate for the viral replication cycle.

-

At the end of the incubation, quantify viral replication using a suitable method:

-

Plaque Assay: Collect the supernatant, perform serial dilutions, and infect a fresh monolayer of host cells to count plaque-forming units (PFU).

-

qPCR: Isolate total RNA or DNA from the cells and quantify viral genomes using specific primers and probes.

-

Reporter Virus: If using a reporter virus (e.g., expressing GFP or luciferase), measure the reporter signal.

-

-

Calculate the IC50 value of 25-HC, which is the concentration that inhibits viral replication by 50%.[2][8]

Western Blot for SREBP-2 Cleavage

This protocol describes the detection of SREBP-2 precursor and its cleaved, active nuclear form by Western blotting.

Materials:

-

Cell line (e.g., HepG2)

-

This compound

-

Nuclear and cytoplasmic extraction buffers

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against SREBP-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells and treat with 25-HC or vehicle for the desired time.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation.

-

Determine the protein concentration of both fractions.

-

Prepare protein lysates for SDS-PAGE by adding Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SREBP-2 antibody overnight at 4°C. This antibody should recognize both the precursor and the cleaved form.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the bands using an imaging system. The precursor form will be at a higher molecular weight in the cytoplasmic/membrane fraction, while the cleaved, active form will be at a lower molecular weight in the nuclear fraction.[22][29]

NLRP3 Inflammasome Activation Assay

This protocol details a two-signal method for inducing and measuring NLRP3 inflammasome activation in macrophages.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or THP-1 cells

-

LPS (lipopolysaccharide) for priming

-

NLRP3 activator (e.g., Nigericin, ATP)

-

This compound

-

ELISA kits for IL-1β

-

LDH cytotoxicity assay kit

Procedure:

-

Plate macrophages in a multi-well plate.

-

If testing the inhibitory effect of 25-HC, pre-treat the cells with 25-HC.

-

Priming (Signal 1): Treat the cells with LPS (e.g., 100 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Activation (Signal 2): After priming, treat the cells with an NLRP3 activator (e.g., Nigericin at 10 µM) for 1-2 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.

-

Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.

-

Compare the levels of IL-1β and LDH in 25-HC-treated cells to control cells to determine the effect of 25-HC on NLRP3 inflammasome activation.[3][21][30]

Conclusion

This compound stands at a critical nexus of metabolism and immunity, wielding a remarkable array of functions that shape the host's response to pathogens and inflammatory insults. Its dual role in both promoting and suppressing inflammation underscores the complexity of its immunomodulatory activities and highlights the importance of the cellular context. The ability of 25-HC and its metabolite 7α,25-OHC to direct immune cell migration provides a tangible link between the innate and adaptive immune systems. For researchers and drug development professionals, a thorough understanding of the multifaceted roles of 25-HC opens up new avenues for therapeutic intervention in a wide range of diseases, from viral infections to chronic inflammatory disorders and autoimmune conditions. Further investigation into the precise molecular mechanisms governing the context-dependent activities of 25-HC will be crucial for harnessing its therapeutic potential.

References

- 1. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]

- 2. Interferon-Inducible Cholesterol-25-Hydroxylase Broadly Inhibits Viral Entry by Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 4. adipogen.com [adipogen.com]

- 5. Inflammasome Activation Protocol : 할인행사 및 각종 Event [dawinbio.com]

- 6. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of endogenous and therapeutic 25-hydroxycholesterols in murine models of pulmonary SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cholesterol-25-Hydroxylase Suppresses Seneca Valley Virus Infection via Producing this compound to Block Adsorption Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Cholesterol 25‐Hydroxylase inhibits SARS‐CoV‐2 and other coronaviruses by depleting membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Oxysterol this compound Inhibits Replication of Murine Norovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Biological Markers of Liver X Receptor (LXR) Activation at the Cell Surface of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of this compound [bio-protocol.org]

- 14. Oxysterols direct immune cell migration via EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound acts as an amplifier of inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. benchchem.com [benchchem.com]

- 23. This compound activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Marked upregulation of cholesterol 25-hydroxylase expression by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The effect of this compound on the regulation of apolipoprotein E mRNA levels and secretion in the human hepatoma HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. This compound enhances cytokine release and toll-like receptor 3 response in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound suppresses interleukin-1-driven inflammation downstream of type I interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

The Discovery of 25-Hydroxycholesterol as an Immunomodulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-hydroxycholesterol (25-HC) is an oxidized derivative of cholesterol, enzymatically produced by cholesterol 25-hydroxylase (CH25H), an interferon-stimulated gene (ISG). Initially recognized for its role in cholesterol homeostasis, a growing body of evidence has firmly established 25-HC as a pivotal immunomodulator with multifaceted effects on both innate and adaptive immunity. This technical guide provides an in-depth overview of the discovery of 25-HC's immunomodulatory functions, detailing its mechanisms of action, summarizing key quantitative data, and providing outlines of essential experimental protocols.

Biosynthesis and Regulation

The synthesis of 25-HC is primarily catalyzed by the enzyme CH25H, which is localized in the endoplasmic reticulum. The expression of CH25H is significantly upregulated in immune cells, particularly macrophages and dendritic cells, in response to various stimuli, including viral and bacterial infections, Toll-like receptor (TLR) ligands, and interferons.[1][2][3] This induction is largely dependent on the JAK-STAT signaling pathway, with STAT1 directly binding to the CH25H promoter.[4] This tight regulation positions 25-HC as a rapid response molecule during an immune challenge.

Immunomodulatory Functions of this compound

25-HC exhibits a broad spectrum of immunomodulatory activities, acting as both a pro-inflammatory and anti-inflammatory agent depending on the cellular context and stimulus. Its most well-characterized roles include potent antiviral activity and the regulation of inflammatory responses.

Antiviral Activity

25-HC has demonstrated broad-spectrum antiviral activity against a wide range of enveloped viruses.[5] Its primary antiviral mechanism involves the inhibition of viral entry by altering the properties of cellular membranes, making them less permissive to viral fusion.[1] This is achieved, in part, by depleting accessible cholesterol from the plasma membrane.[6]

Table 1: Antiviral Activity of this compound (IC50 Values)

| Virus | Cell Line | IC50 (µM) | Reference(s) |

| Vesicular Stomatitis Virus (VSV) | HEK293T | ~1 | [1] |

| Murine Norovirus (MNV) | RAW264.7 | ~2.8 | [6] |

| SARS-CoV-2 (USA-WA1/2020) | Calu-3 | ~0.37 | [7] |

| Human Coronavirus 229E (hCoV-229E) | MRC-5 | Not specified, but effective | [5] |

| Newcastle Disease Virus (NDV) | DF-1 | < 1 | [8] |

Regulation of Inflammation

25-HC has a dual role in inflammation. It can act as a pro-inflammatory mediator by amplifying TLR-induced signaling pathways, leading to increased production of cytokines like IL-6 and IL-8.[6] This amplification is partly mediated by the recruitment of the transcription factor AP-1 to the promoters of inflammatory genes.

Conversely, 25-HC also exhibits potent anti-inflammatory properties. It can suppress the production of the pro-inflammatory cytokine IL-1β by inhibiting the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP2), which in turn reduces Il1b transcription and represses the activation of the NLRP3 inflammasome.[1][2][6]

Table 2: Immunomodulatory Effects of this compound on Cytokine Production

| Cell Type/Model | Stimulus | 25-HC Concentration | Effect on Cytokine Production | Reference(s) |

| Mouse BMDMs | LPS | 100 nM | Suppressed IL-1β mRNA and protein expression | [1] |

| RAW264.7 cells | LPS | 25-50 ng/mL | Increased CCL5 (RANTES) release | [3] |

| Human Bronchial Epithelial Cells | Poly(I:C) | > 1 µM | Potentiated release of IL-8 and IL-6 | [9] |

| CH25H-/- Mouse Model | LPS | N/A (endogenous) | Increased serum IL-1β and IL-18 compared to wild-type | [1] |

Modulation of Adaptive Immunity

25-HC also influences adaptive immune responses, particularly B cell and T cell function. In B cells, 25-HC can suppress immunoglobulin A (IgA) production by inhibiting class switch recombination.[10] In CD4+ T cells, 25-HC, induced by IL-27, can suppress cholesterol biosynthesis and inhibit the growth of actively proliferating T cells, thereby acting as a negative feedback mechanism to control T cell expansion.[4][11]

Table 3: Effects of this compound on Adaptive Immune Cells

| Cell Type | Effect | Quantitative Data | Reference(s) |

| Naïve B cells | Suppressed IL-2-mediated proliferation and IgA production | EC50 for IgA suppression ≈ 65 nM | [10] |

| CD4+ T cells | Inhibited cell growth and induced nutrient-deprivation cell death | Not specified in concentration, but a paracrine effect was observed | [4][11] |

Core Signaling Pathways

The immunomodulatory effects of 25-HC are mediated through its interaction with several key intracellular signaling pathways.

SREBP Pathway

25-HC is a potent inhibitor of the proteolytic processing of Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[12] By promoting the binding of the SREBP cleavage-activating protein (SCAP) to the insulin-induced gene (INSIG) proteins in the endoplasmic reticulum, 25-HC prevents the transport of the SCAP-SREBP complex to the Golgi apparatus, where SREBPs would normally be cleaved and activated.[1][13] The inhibition of SREBP-2 activation is a key mechanism for both the antiviral and anti-inflammatory effects of 25-HC.[1][6]

LXR Pathway

25-HC is an agonist for Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in cholesterol homeostasis and inflammation.[6] Activation of LXRs by 25-HC leads to the transcription of genes involved in cholesterol efflux, such as ABCA1 and ABCG1.[6] This LXR-mediated pathway can also contribute to the anti-inflammatory effects of 25-HC by, for example, negatively regulating the production of IL-10.[6]

Integrated Stress Response

Recent evidence indicates that 25-HC can activate the integrated stress response (ISR), a cellular stress response pathway that leads to a global downregulation of protein synthesis and the upregulation of specific stress-responsive genes.[1] This activation appears to be independent of LXR and SREBP and is primarily mediated through the GCN2/eIF2α/ATF4 branch of the ISR. The activation of the ISR may contribute to the antiviral activity of 25-HC.[1]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the immunomodulatory functions of 25-HC.

In Vitro Viral Infection Assay

This protocol is used to determine the antiviral activity of 25-HC against a specific virus.

-

Cell Culture: Plate susceptible host cells (e.g., Vero E6 for SARS-CoV-2, HEK293T for VSV) in 24- or 48-well plates and grow to 80-90% confluency.

-

25-HC Treatment: Pre-treat the cells with a range of concentrations of 25-HC (e.g., 0.1 to 10 µM) or a vehicle control (e.g., ethanol) for a specified period (e.g., 8-24 hours).

-

Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI) (e.g., 0.01 to 1).

-

Incubation: Incubate the infected cells for a period appropriate for the virus replication cycle (e.g., 24-72 hours).

-

Quantification of Viral Replication:

-

Plaque Assay: Collect the supernatant and perform serial dilutions to infect a fresh monolayer of host cells. After incubation under an agarose overlay, the cells are fixed and stained to visualize and count plaques (zones of cell death), which represent individual infectious virus particles. The viral titer is expressed as plaque-forming units per milliliter (PFU/mL).[7]

-

Quantitative PCR (qPCR): Extract viral RNA or DNA from the cell lysate or supernatant and perform qPCR using primers and probes specific for a viral gene to quantify the number of viral genomes.[8]

-

Reporter Virus Assay: Use a recombinant virus expressing a reporter gene (e.g., GFP or luciferase) and measure the reporter signal as a proxy for viral replication.[1]

-

Macrophage Stimulation and Cytokine Analysis

This protocol is designed to assess the effect of 25-HC on cytokine production in macrophages.

-

Macrophage Culture: Culture primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

25-HC and/or LPS Treatment: Pre-treat the cells with 25-HC at various concentrations for a defined period (e.g., 1-2 hours) before stimulating with a TLR ligand such as lipopolysaccharide (LPS) (e.g., 10-100 ng/mL). Include controls for no treatment, 25-HC alone, and LPS alone.

-

Incubation: Incubate the cells for a specified time (e.g., 4-24 hours) to allow for cytokine production and secretion.

-

Sample Collection: Collect the cell culture supernatant for secreted cytokine analysis and lyse the cells for RNA or protein analysis.

-

Cytokine Quantification:

-

ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentration of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in the culture supernatant.[14]

-

qPCR: Extract total RNA from the cell lysates, reverse transcribe to cDNA, and perform qPCR with primers for cytokine genes to measure changes in their mRNA expression levels.[15]

-

Western Blot: Prepare cell lysates and perform Western blotting to detect changes in the intracellular levels of pro-inflammatory proteins.[14]

-

SREBP-2 Cleavage Assay (Western Blot)

This protocol is used to determine the effect of 25-HC on the proteolytic processing of SREBP-2.

-

Cell Culture and Treatment: Culture cells (e.g., HepG2 or CHO cells) in a sterol-depleted medium to induce SREBP-2 processing. Treat the cells with 25-HC (e.g., 1 µg/mL) or a vehicle control.

-

Cell Lysis and Protein Extraction: Harvest the cells and prepare whole-cell lysates.

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody that recognizes SREBP-2. This will detect both the precursor form (pSREBP-2, ~125 kDa) and the cleaved, mature nuclear form (nSREBP-2, ~68 kDa).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[13][16][17]

-

-

Analysis: Compare the relative abundance of the precursor and mature forms of SREBP-2 between the 25-HC-treated and control samples. A decrease in the mature form indicates inhibition of SREBP-2 cleavage.

Conclusion

The discovery of this compound as a key immunomodulator has opened up new avenues for understanding the intricate links between lipid metabolism and the immune system. Its potent antiviral and anti-inflammatory properties, mediated through the regulation of key signaling pathways such as SREBP and LXR, highlight its potential as a therapeutic target for a range of infectious and inflammatory diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the immunomodulatory functions of 25-HC and harness its therapeutic potential. Further research into the precise molecular interactions and the in vivo efficacy and safety of targeting the 25-HC pathway will be crucial for translating these fundamental discoveries into novel clinical applications.

References

- 1. This compound suppresses interleukin-1-driven inflammation downstream of type I interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ch25h and 25-HC prevent liver steatosis through regulation of cholesterol metabolism and inflammation: Anti-NAFLD role of Ch25h and 25-HC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marked upregulation of cholesterol 25-hydroxylase expression by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterol 25-hydroxylase is a metabolic switch to constrain T cell-mediated inflammation in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of endogenous and therapeutic 25-hydroxycholesterols in murine models of pulmonary SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound: an integrator of antiviral ability and signaling [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Cholesterol 25-hydroxylase inhibits Newcastle disease virus replication by enzyme activity-dependent and direct interaction with nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound secreted by macrophages in response to Toll-like receptor activation suppresses immunoglobulin A production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholesterol 25-hydroxylase is a metabolic switch to constrain T cell-mediated inflammation in the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The cholesterol metabolite this compound restricts activation of the transcriptional regulator SREBP2 and limits intestinal IgA plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. This compound promotes brain cytokine production and leukocyte infiltration in a mouse model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

25-Hydroxycholesterol: A Pivotal Modulator at the Crossroads of Physiology and Pathology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

25-Hydroxycholesterol (25-HC), an oxidized derivative of cholesterol, has emerged from the shadow of its parent molecule to become a focal point of intense research. Once considered merely a byproduct of cholesterol metabolism, 25-HC is now recognized as a potent signaling molecule with a diverse and critical repertoire of functions spanning lipid homeostasis, immune regulation, and cellular stress responses. Its involvement in a wide array of pathological conditions, including viral infections, cancer, and neurodegenerative diseases, has positioned it as a compelling target for therapeutic intervention. This technical guide provides a comprehensive exploration of the physiological and pathological roles of 25-HC, with a focus on its molecular mechanisms, quantitative data, and the experimental methodologies crucial for its study.

Synthesis, Metabolism, and Regulation

25-HC is primarily synthesized from cholesterol through the action of the enzyme cholesterol 25-hydroxylase (CH25H), an interferon-stimulated gene product primarily located in the endoplasmic reticulum.[1][2] While other enzymes like CYP3A4 and CYP46A1 can also produce 25-HC, CH25H is the principal source, particularly in immune cells like macrophages.[1] The expression of CH25H is tightly regulated, notably induced by inflammatory stimuli such as lipopolysaccharide (LPS) and type I interferons, leading to a rapid increase in 25-HC production during immune responses.[1][3]

Once synthesized, 25-HC can be further metabolized. A key conversion is its hydroxylation by CYP7B1 to form 7α,25-dihydroxycholesterol (7α,25-DHC), another biologically active oxysterol.[1] 25-HC can also be sulfated by SULT2B1b to produce this compound-3-sulfate (25HC3S), which often exhibits opposing biological activities to its precursor.[4]

Physiological Roles of this compound

The physiological functions of 25-HC are multifaceted, primarily revolving around the maintenance of cellular homeostasis, particularly in lipid metabolism and immune surveillance.

Regulation of Cholesterol Homeostasis

25-HC is a key player in the negative feedback regulation of cholesterol synthesis. It potently inhibits the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcription factor for cholesterol biosynthesis genes.[4][5] By promoting the interaction between SREBP cleavage-activating protein (SCAP) and insulin-induced gene (INSIG) proteins in the endoplasmic reticulum, 25-HC prevents the translocation of the SCAP-SREBP-2 complex to the Golgi, thereby blocking SREBP-2 activation.[1][6] This leads to a downregulation of key enzymes in the cholesterol synthesis pathway, such as HMG-CoA reductase. 25-HC has been shown to inhibit the expression of SREBP-2 target genes at concentrations as low as 20 nM.[5]

Furthermore, 25-HC is an agonist for Liver X Receptors (LXRs), nuclear receptors that play a crucial role in cholesterol efflux and transport.[7][8] Activation of LXRs by 25-HC leads to the increased expression of genes like ABCA1 and ABCG1, which facilitate the removal of excess cholesterol from cells.[8]

Modulation of the Immune Response

As a product of an interferon-stimulated gene, 25-HC is intrinsically linked to the immune system. It exerts broad antiviral activity against a range of enveloped viruses by inhibiting viral entry, a mechanism thought to involve the depletion of accessible cholesterol in the plasma membrane, which is essential for virus-cell fusion.[1][9]

Beyond its direct antiviral effects, 25-HC is a potent immunomodulator. It can act as a signaling molecule in both innate and adaptive immunity. In macrophages, 25-HC can amplify inflammatory signaling in response to Toll-like receptor (TLR) activation.[10][11] It has also been shown to suppress IgA production by B cells.[12] The dual pro- and anti-inflammatory roles of 25-HC are context-dependent, varying with cell type and the surrounding microenvironment.[13][14]

Pathological Roles of this compound

Dysregulation of 25-HC levels is implicated in the pathogenesis of numerous diseases, highlighting its potential as both a biomarker and a therapeutic target.

Cancer

The role of 25-HC in cancer is complex and appears to be tumor-type specific. In some cancers, such as breast and ovarian cancer, 25-HC has been shown to promote cell proliferation through the activation of estrogen receptors.[5][7] In contrast, in colorectal cancer, it has been found to inhibit anchorage-independent growth and induce apoptosis.[15] 25-HC can also influence the tumor microenvironment by promoting the migration of tumor-associated monocytes and macrophages.[5]

Neurodegenerative and Neuroinflammatory Diseases

Elevated levels of 25-HC have been detected in the cerebrospinal fluid of patients with neuroinflammatory conditions.[1] In the context of Alzheimer's disease, the enzyme responsible for 25-HC production, CH25H, is upregulated in disease-associated microglia.[16][17] Studies in mouse models of tauopathy suggest that 25-HC can potentiate neuroinflammation and contribute to neurodegeneration.[16][18] In amyotrophic lateral sclerosis (ALS), increased levels of 25-HC have been observed in patients and are associated with disease severity, where it may induce motor neuron apoptosis.[6][13][19]

Quantitative Data on this compound

Understanding the physiological and pathological concentrations of 25-HC is crucial for interpreting experimental data and for the development of targeted therapies.

| Parameter | Tissue/Fluid | Condition | Concentration Range | Reference |

| Physiological Concentration | Human Plasma | Healthy | A few ng/mL | [1] |

| Mouse Macrophage Medium | TLR4-stimulated (24h) | ~65 nM | [12] | |

| Pathological Concentration | Human Cerebrospinal Fluid | Inflammatory CNS Disease | Elevated | [1] |

| Human Serum and CSF | Amyotrophic Lateral Sclerosis | Significantly higher than controls | [6][19] | |

| In Vitro Effective Concentration | CHO Cells | Inhibition of SREBP-2 target gene expression | Starting at 20 nM | [5] |

| B Cells | Suppression of IgA production | Nanomolar concentrations | [12] |

Key Signaling Pathways Involving this compound

The biological effects of 25-HC are mediated through its interaction with various signaling pathways.

References

- 1. This compound in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cholesterol metabolite this compound restricts activation of the transcriptional regulator SREBP2 and limits intestinal IgA plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. This compound activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound suppresses interleukin-1-driven inflammation downstream of type I interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Protocol for measuring endogenous 24(S),25-epoxycholesterol and inducing innate immune memory in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. This compound secreted by macrophages in response to Toll-like receptor activation suppresses immunoglobulin A production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. researchgate.net [researchgate.net]

- 15. Liquid chromatography-tandem mass spectrometry determination of plasma 24S-hydroxycholesterol with chromatographic separation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. Molecular Characterization of Oxysterol Binding to the Epstein-Barr Virus-induced Gene 2 (GPR183) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of 25-Hydroxycholesterol with Sterol Regulatory Element-Binding Proteins (SREBPs)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of cholesterol and fatty acid biosynthesis. Their activity is tightly controlled by a negative feedback mechanism mediated by sterols. 25-hydroxycholesterol (25-HC), an oxygenated derivative of cholesterol, is a potent regulator of SREBP processing and serves as a key signaling molecule in maintaining cellular lipid homeostasis. This technical guide provides a comprehensive overview of the molecular interactions between 25-HC and the SREBP pathway, detailing the signaling cascade, quantitative data on its effects, and methodologies for its study.

Core Mechanism of Action: this compound-Mediated Inhibition of SREBP Activation

Under conditions of low cellular sterol levels, SREBP precursor proteins reside in the endoplasmic reticulum (ER) in a complex with SREBP-cleavage activating protein (SCAP). This complex is transported to the Golgi apparatus, where SREBPs are proteolytically cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). The released N-terminal domain of SREBP then translocates to the nucleus to activate the transcription of genes involved in lipid synthesis.[1]

This compound inhibits this process by an indirect mechanism involving the Insulin-Induced Gene (INSIG) proteins. The core mechanism is as follows:

-

Binding to INSIG: 25-HC binds to the ER-resident INSIG proteins (INSIG-1 and INSIG-2).[2][3] This interaction is a critical initiating step.

-

Promotion of SCAP-INSIG Interaction: The binding of 25-HC to INSIG induces a conformational change in INSIG, which then promotes its binding to SCAP.[2][3]

-

ER Retention of the SREBP-SCAP Complex: The formation of the stable ternary complex of SREBP-SCAP-INSIG leads to the retention of the entire complex within the ER.[2][3]

-

Inhibition of Golgi Transport and Cleavage: By retaining the SREBP-SCAP complex in the ER, 25-HC effectively prevents its transport to the Golgi apparatus, thereby inhibiting the proteolytic cleavage and activation of SREBPs.[4]

This mechanism is distinct from that of cholesterol, which directly binds to SCAP to induce a conformational change that promotes SCAP-INSIG interaction.[2] 25-HC is significantly more potent than cholesterol in mediating the retention of the SREBP-SCAP complex in the ER.[2][4]

Signaling Pathways and Logical Relationships

The signaling cascade of SREBP activation and its inhibition by this compound can be visualized as follows:

Caption: SREBP activation pathway and its inhibition by this compound.

Quantitative Data

The inhibitory effect of this compound on SREBP processing and subsequent gene expression is dose-dependent.

| Parameter | Value | Cell Type/System | Comments | Reference |

| IC50 for SREBP-2 Processing | ~14 nM (in the presence of INSIG-2) | SRD-13A cells (SCAP-deficient CHO cells transfected with SREBP-2, SCAP, and INSIG-2) | 50% inhibition of SREBP-2 cleavage. | [5] |

| Potency Comparison | More potent than cholesterol | CHO cells | 25-HC is more effective at eliciting SCAP binding to INSIGs than cholesterol. | [2] |

| SREBP Target Gene | 25-HC Concentration | Effect on mRNA Expression | Cell Type | Reference |

| HMGCS1 | 20 nM | Inhibition | CHO-K1 cells | [6] |

| HMGCS1 | 100 nM | Significant Suppression | CHO-K1 cells | [6] |

| HMGCR | 2.5 µM | ~3-fold reduction | HepG2 cells | [7] |

| SREBF2 | 1 µg/mL (~2.5 µM) | Downregulation | CATH.a neurons | [4] |

| HMGCR | 1 µg/mL (~2.5 µM) | Downregulation | CATH.a neurons | [4] |

| HMGCS | 1 µg/mL (~2.5 µM) | Downregulation | CATH.a neurons | [4] |

| FDFT1 | 1 µg/mL (~2.5 µM) | Downregulation | CATH.a neurons | [4] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to study the 25-HC-SREBP interaction.

Co-Immunoprecipitation of SCAP and INSIG

This protocol is designed to demonstrate the sterol-dependent interaction between SCAP and INSIG proteins.

References

- 1. This compound activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol and this compound inhibit activation of SREBPs by different mechanisms, both involving SCAP and Insigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | SREBPs as the potential target for solving the polypharmacy dilemma [frontiersin.org]

- 4. The cholesterol metabolite this compound restricts activation of the transcriptional regulator SREBP2 and limits intestinal IgA plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insig-2, a second endoplasmic reticulum protein that binds SCAP and blocks export of sterol regulatory element-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Impact of 25-Hydroxycholesterol on Cell Membrane Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Hydroxycholesterol (25-HC) is an enzymatically derived oxysterol, produced from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H).[1][2] Initially recognized for its role in cholesterol homeostasis, 25-HC is now appreciated as a pleiotropic signaling molecule with profound effects on cell membrane properties and a wide range of cellular processes, including innate immunity, inflammation, and viral infection.[1][3][4][5] This technical guide provides an in-depth analysis of the current understanding of how 25-HC modulates the physical and functional characteristics of cellular membranes. We will explore its influence on membrane fluidity, the organization of lipid rafts, membrane permeability, and the consequent impact on critical signaling pathways. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers in the field.

Modulation of Cell Membrane Physical Properties by this compound

The introduction of a hydroxyl group at the 25th position of the cholesterol tail significantly alters its amphiphilic nature, leading to distinct interactions with other membrane lipids compared to cholesterol.[3] This results in significant changes to the biophysical properties of the cell membrane.

Membrane Fluidity and Rigidity

Unlike cholesterol, which is known for its membrane-condensing and rigidifying effects, 25-HC has been shown to have the opposite effect.[3][6] Atomic force microscopy studies on supported lipid bilayers have demonstrated that 25-HC inhibits the lipid-condensing effects of cholesterol, rendering the bilayers less rigid.[3][6][7] This is attributed to the tilted orientation 25-HC adopts within the membrane, where its isooctyl tail bends upwards and the 25-hydroxyl group faces the polar head groups of phospholipids.[3] This orientation disrupts the tight packing of lipids, leading to a more fluid and less ordered membrane state.[3]

Molecular dynamics simulations have further elucidated this mechanism, showing that 25-HC facilitates membrane bending more readily than cholesterol.[3] This increased flexibility can have significant implications for processes that require membrane deformation, such as vesicle trafficking and viral entry.

Disruption of Lipid Rafts and Cholesterol Domains

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins, which serve as platforms for signal transduction and protein trafficking.[8][9][10][11] The formation and stability of these domains are highly dependent on the presence of cholesterol. 25-HC has been shown to disrupt the formation and integrity of lipid rafts.[12]

Studies in microglia have revealed that 25-HC rapidly represses the trafficking of the IFN-γ receptor to lipid rafts by disrupting raft formation.[12] This leads to a suppression of the microglial inflammatory response. The disruptive effect of 25-HC on lipid rafts is a consequence of its interference with the favorable interactions between cholesterol and sphingomyelin that are essential for the formation of the liquid-ordered (Lo) phase characteristic of rafts.[3] By promoting lipid packing inhomogeneities, 25-HC leads to morphological alterations of sphingomyelin-enriched domains.[3][6][7]

Increased Membrane Permeability

The membrane-expanding effect of 25-HC leads to an increase in bilayer permeability.[3] This has been demonstrated for a variety of small molecules, including water, ions, and other polar solutes.[13] Molecular dynamics simulations support these findings, suggesting that the "bobbing" motion of tail-oxidized oxysterols like 25-HC creates transient perturbations in the hydrophobic core of the membrane, which facilitates the passage of small molecules.[13] This increased permeability can impact cellular homeostasis and ion gradients across the membrane.

Quantitative Effects of this compound on Membrane Properties

The following table summarizes the key quantitative findings from the literature regarding the impact of 25-HC on cell membrane properties.

| Parameter | Observation | Model System | Reference |

| Membrane Rigidity | 25-HC inhibits the lipid-condensing effects of cholesterol, leading to less rigid bilayers. | Supported Lipid Bilayers (AFM) | [3][6][7] |

| Lipid Raft Formation | 25-HC disrupts the formation of lipid rafts. | Microglia | [12] |

| Membrane Permeability | 25-HC promotes membrane permeability to small charged particles, hydrophilic molecules, and water. | Liposomes and MD Simulations | [3][13] |

| Cholesterol Availability | 25-HC increases the solvent accessibility of cholesterol, shifting it towards the water interface. | MD Simulations | [14][15] |

| Membrane Fusion | A >2-fold reduction in lipid and content mixing was observed in the presence of 25-HC during in vitro fusion assays. | Liposomes | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of 25-HC on cell membrane properties.

Measurement of Membrane Fluidity using Laurdan GP

Laurdan is a fluorescent probe that exhibits a wavelength shift in its emission spectrum depending on the degree of water penetration into the membrane, which is related to membrane fluidity.[17][18]

Protocol:

-

Cell Culture and Treatment: Plate cells in a 96-well, black, clear-bottom microtiter plate and culture to the desired confluency. Treat the cells with 25-HC at the desired concentration and for the appropriate duration. Include a positive control for increased membrane fluidity, such as benzyl alcohol.

-

Laurdan Staining: Prepare a stock solution of Laurdan in a suitable solvent (e.g., DMSO). Dilute the stock solution in a pre-warmed cell culture medium to the final working concentration. Remove the culture medium from the cells and add the Laurdan-containing medium. Incubate the cells to allow for probe incorporation into the membranes.

-

Fluorescence Measurement: Use a fluorescence plate reader equipped with monochromators or appropriate filters. Set the excitation wavelength to 350 nm. Measure the emission intensity at two wavelengths: 460 nm (characteristic of a more ordered, less fluid membrane) and 500 nm (characteristic of a more disordered, fluid membrane).[17]

-

GP Calculation: Calculate the Generalized Polarization (GP) value for each well using the following formula: GP = (I460 - I500) / (I460 + I500) A decrease in the GP value indicates an increase in membrane fluidity.

Isolation and Analysis of Lipid Rafts

This protocol describes the isolation of detergent-resistant membranes (DRMs), which are considered a biochemical correlate of lipid rafts.[19]

Protocol:

-

Cell Lysis: After treatment with 25-HC, wash the cells with ice-cold PBS. Lyse the cells in a cold lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and a protease inhibitor cocktail.

-

Sucrose Gradient Ultracentrifugation: Homogenize the cell lysate and mix it with a high-concentration sucrose solution. Place this mixture at the bottom of an ultracentrifuge tube. Carefully overlay with decreasing concentrations of sucrose solutions to form a discontinuous gradient.

-

Ultracentrifugation: Centrifuge the gradient at high speed for a prolonged period (e.g., 18-24 hours) at 4°C. Lipid rafts, being less dense due to their high lipid content, will float up to the interface of the lower-concentration sucrose layers.

-

Fraction Collection and Analysis: Carefully collect fractions from the top of the gradient. Analyze the protein composition of each fraction by Western blotting using antibodies against known lipid raft markers (e.g., flotillin, caveolin) and non-raft markers (e.g., transferrin receptor).[19] A decrease in the abundance of raft markers in the DRM fractions of 25-HC-treated cells would indicate a disruption of lipid rafts.

Cell Permeability Assay using a Transwell System

This assay measures the flux of a tracer molecule across a confluent cell monolayer, providing an indication of membrane permeability.[20][21][22]

Protocol:

-

Cell Seeding: Seed cells on a microporous membrane of a Transwell insert and culture until a confluent monolayer is formed. The formation of a tight monolayer can be monitored by measuring the trans-epithelial electrical resistance (TEER).

-

Treatment: Treat the cell monolayer with 25-HC by adding it to the apical or basolateral chamber.

-

Permeability Measurement: Add a fluorescently labeled, non-metabolizable tracer molecule (e.g., FITC-dextran) to the apical chamber.

-

Sampling: At various time points, collect samples from the basolateral chamber.

-

Quantification: Measure the fluorescence intensity of the samples from the basolateral chamber using a fluorescence plate reader. An increase in the amount of tracer molecule in the basolateral chamber of 25-HC-treated cells compared to control cells indicates an increase in monolayer permeability.

Impact on Signaling Pathways

The alterations in membrane properties induced by 25-HC have profound consequences for various signaling pathways that are initiated at or dependent on the cell membrane.

Regulation of Cholesterol Homeostasis: LXR and SREBP Signaling

25-HC is a potent regulator of cholesterol metabolism. It acts as a ligand for Liver X Receptors (LXRs), nuclear receptors that play a key role in cholesterol efflux and fatty acid synthesis.[5][23][24] Additionally, 25-HC suppresses the proteolytic processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcriptional regulator of cholesterol biosynthesis.[5][25] The increased availability of cholesterol at the membrane-water interface, facilitated by 25-HC, may play a role in its ability to regulate these pathways.[14][15]

Caption: 25-HC signaling pathways for cholesterol homeostasis.

Modulation of Innate Immune Signaling

25-HC is an interferon-stimulated gene product and plays a significant role in the innate immune response to viral and bacterial infections.[1][4] Its ability to disrupt lipid rafts can interfere with the assembly of signaling platforms for various pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs).[4] For instance, by disrupting lipid rafts, 25-HC can suppress IFN-γ-induced inflammation in microglia.[12]

References

- 1. Frontiers | this compound: an integrator of antiviral ability and signaling [frontiersin.org]

- 2. This compound: an integrator of antiviral ability and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Effect on Membrane Structure and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound acts as an amplifier of inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple Roles of this compound in Lipid Metabolism, Antivirus Process, Inflammatory Response, and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Effect on Membrane Structure andMechanical Properties [ri.conicet.gov.ar]

- 7. This compound Effect on Membrane Structure and Mechanical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipid Raft Integrity and Cellular Cholesterol Homeostasis Are Critical for SARS-CoV-2 Entry into Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Cholesterol and Lipid Rafts in the Biogenesis of Amyloid-β Protein and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound suppress IFN-γ-induced inflammation in microglia by disrupting lipid raft formation and caveolin-mediated signaling endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound increases the availability of cholesterol in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Increases the Availability of Cholesterol in Phospholipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]

- 18. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inventbiotech.com [inventbiotech.com]

- 20. In Vitro Methods for Measuring the Permeability of Cell Monolayers [mdpi.com]

- 21. bioivt.com [bioivt.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. This compound activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. This compound Activates the Integrated Stress Response to Reprogram Transcription and Translation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Genetic Control of CH25H: A Technical Guide for Researchers

An In-depth Exploration of the Transcriptional and Signaling Networks Regulating Cholesterol 25-Hydroxylase Expression for Therapeutic Innovation

Cholesterol 25-hydroxylase (CH25H), an enzyme pivotal in the conversion of cholesterol to 25-hydroxycholesterol (25HC), stands at the crossroads of lipid metabolism and innate immunity. The expression of the CH25H gene is exquisitely controlled by a complex network of transcription factors and signaling pathways, making it a critical node in the cellular response to pathogens and inflammatory cues. This technical guide provides a comprehensive overview of the genetic regulation of CH25H expression, offering researchers, scientists, and drug development professionals a detailed resource to inform future investigations and therapeutic strategies.

Core Regulatory Mechanisms of CH25H Expression

The induction of CH25H expression is predominantly orchestrated by the interferon (IFN) signaling pathway, a cornerstone of the innate immune response. Viral infections and other inflammatory stimuli trigger the production of interferons, which in turn activate a signaling cascade culminating in the robust upregulation of CH25H. Beyond interferon signaling, a number of other pathways and transcription factors fine-tune CH25H expression in a cell-type and context-dependent manner.

Key Transcription Factors:

-

STAT1 (Signal Transducer and Activator of Transcription 1): A central player in IFN signaling, STAT1 is a key transcriptional activator of CH25H.[1][2][3] Upon activation by interferon receptors, STAT1 translocates to the nucleus and directly binds to the CH25H promoter, driving its transcription.[2][3]

-

SREBP2 (Sterol Regulatory Element-Binding Protein 2): While primarily known as a master regulator of cholesterol biosynthesis, SREBP2 activity is inhibited by the product of CH25H, 25HC, creating a negative feedback loop. The precise direct regulatory role of SREBP2 on the CH25H promoter itself is less clear and an area of ongoing investigation.

-

LXR (Liver X Receptor): LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis. The product of CH25H, this compound, is a potent LXR agonist.[4] Activation of LXR can, in turn, induce the expression of CH25H, establishing a positive feedback mechanism.[4][5]

-

IRF1 and IRF3 (Interferon Regulatory Factor 1 and 3): These transcription factors are key mediators of the innate immune response and are involved in the induction of type I interferons, which subsequently activate STAT1-dependent CH25H expression.

-

KLF4 (Krüppel-like Factor 4): In endothelial cells, KLF4 has been shown to directly transactivate CH25H expression, contributing to the anti-inflammatory and atheroprotective roles of this transcription factor.[6][7][8][9]

-

ATF3 (Activating Transcription Factor 3): In contrast to the activating factors, ATF3 acts as a transcriptional repressor of CH25H.[10] It can bind to the CH25H promoter and suppress its expression, thereby modulating inflammatory responses.[10][11]

Signaling Pathways:

-

Interferon Signaling: This is the most well-characterized pathway leading to CH25H induction. Both type I (IFN-α/β) and type II (IFN-γ) interferons potently upregulate CH25H expression through the JAK-STAT pathway, with STAT1 playing a central role.[1][2][12]

-

Toll-like Receptor (TLR) Signaling: TLRs are pattern recognition receptors that detect pathogen-associated molecular patterns. Activation of various TLRs, particularly TLR3 and TLR4, leads to the induction of CH25H expression, often in an interferon-dependent manner.[12][13]

Quantitative Insights into CH25H Regulation

The following tables summarize quantitative data from various studies, providing a comparative look at the magnitude of CH25H regulation by different stimuli and transcription factors.

| Stimulus | Cell Type | Fold Change in CH25H mRNA | Reference |

| IFN-α (62 U/mL, 2.5h) | Murine Bone Marrow-Derived Macrophages (BMMs) | >3-fold | [12] |

| IFN-γ (1 U/mL, 2.5h) | Murine Bone Marrow-Derived Macrophages (BMMs) | >3-fold | [12] |

| Poly I:C (1ug/mL, 4h) | Murine Bone Marrow-Derived Macrophages (BMMs) | Significant Induction | [12] |

| Lipopolysaccharide (LPS) (10 ng/ml, 2h) | Mouse Bone Marrow-Derived Macrophages | ~35-fold | [14] |

| Vesicular Stomatitis Virus (VSV) infection (18h) | Mouse Liver and Kidneys | Highest Induction | [12] |

| LXR Agonist (GW3965) | Mouse Liver and Peritoneal Macrophages | Increased Expression | [4][5] |

| KLF4 Overexpression | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased Expression | [6][7] |

| ATF3 Knockout | Unstimulated Mouse Bone Marrow-Derived Macrophages | ~25-fold increase | [10] |

| Transcription Factor | Method | Target Cell/System | Key Finding | Reference |

| STAT1 | ChIP-qPCR | Murine Bone Marrow-Derived Macrophages | Direct binding to the Ch25h promoter upon IFN-γ stimulation. | [2] |

| KLF4 | ChIP-qPCR & Luciferase Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | KLF4 directly binds to and transactivates the Ch25h promoter. | [6][7] |

| ATF3 | ChIP-qPCR | Mouse Bone Marrow-Derived Macrophages | ATF3 binds to the Ch25h promoter, and its loss leads to increased histone acetylation. | [10][11] |

| LXR | Luciferase Reporter Assay | HepG2 cells | LXR activation induces CH25H promoter activity in an LXRE-dependent manner. | [4] |

Experimental Protocols for Investigating CH25H Regulation

Detailed methodologies are crucial for the reproducible investigation of CH25H gene regulation. Below are foundational protocols for key experimental techniques.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Transcription Factor Binding Analysis

This protocol outlines the general steps for performing ChIP-seq to identify the genomic binding sites of a transcription factor of interest on the CH25H promoter.

1. Cell Culture and Cross-linking:

- Culture cells of interest (e.g., macrophages, endothelial cells) to ~80-90% confluency.

- Treat cells with the desired stimulus (e.g., IFN-γ, LPS) for the appropriate duration to induce transcription factor activation and binding.

- Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium. Incubate for 10 minutes at room temperature with gentle shaking.